![molecular formula C26H20BrN3O3S B2669157 2-氨基-4-(4-溴苯基)-6-(4-甲基苯基)-4,6-二氢吡喃并[3,2-c][2,1]苯并噻嗪-3-甲腈-5,5-二氧化物 CAS No. 893296-07-6](/img/structure/B2669157.png)
2-氨基-4-(4-溴苯基)-6-(4-甲基苯基)-4,6-二氢吡喃并[3,2-c][2,1]苯并噻嗪-3-甲腈-5,5-二氧化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule with several functional groups. It contains an amino group (NH2), a bromophenyl group (C6H4Br), a methylbenzyl group (C7H7), a dihydropyrano ring, a benzothiazine ring, and a carbonitrile group (CN). The “5,5-dioxide” likely refers to two oxygen atoms attached to the 5-position carbon in the ring structure .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or forming a different part of the ring structure. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
The reactivity of this compound would likely be quite high due to the presence of several reactive functional groups. The amino group could participate in acid-base reactions, the bromophenyl group could undergo electrophilic aromatic substitution, and the carbonitrile group could undergo nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, and its solubility would depend on the exact structure and the solvent used .科学研究应用
合成与生物学评估
Ahmad 等人(2019)的一项研究深入探讨了相关化合物的合成和生物学评估,重点关注单胺氧化酶抑制活性。他们开发了新的吡喃并苯并噻嗪系列,这些系列被测试为单胺氧化酶 A 和 B 的选择性抑制剂,展示了在神经科学和药理学研究中的潜在用途 (Ahmad 等人,2019)。
多组分合成特性
Lega 等人(2016)探索了类似化合物的多组分合成。他们发现某些相互作用会导致不同的目标化合物或稳定的三乙基铵盐,揭示了这些化合物的合成途径 (Lega 等人,2016)。
稠合吡啶衍生物的合成
Al-Issa(2012)研究了新系列吡啶和稠合吡啶衍生物的合成,重点关注涉及类似化合物的反应。这些发现有助于理解有机化学中的化学反应和化合物形成 (Al-Issa,2012)。
未来方向
属性
IUPAC Name |
2-amino-4-(4-bromophenyl)-6-[(4-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrN3O3S/c1-16-6-8-17(9-7-16)15-30-22-5-3-2-4-20(22)24-25(34(30,31)32)23(21(14-28)26(29)33-24)18-10-12-19(27)13-11-18/h2-13,23H,15,29H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMHGYTUHDHBAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(4-bromophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。